molecular formula C8H16ClN B6249313 rac-(1R,2R)-[1,1'-bi(cyclobutane)]-2-amine hydrochloride, cis CAS No. 2751766-76-2

rac-(1R,2R)-[1,1'-bi(cyclobutane)]-2-amine hydrochloride, cis

Cat. No. B6249313
M. Wt: 161.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-(1R,2R)-[1,1'-bi(cyclobutane)]-2-amine hydrochloride, cis (Rac-BCBA-2-HCl, cis) is an organic compound that is used in a variety of scientific research applications. It is a chiral amine that has been found to be useful in the synthesis of various compounds, as well as in the study of molecular mechanisms, biochemical and physiological effects, and lab experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for rac-(1R,2R)-[1,1'-bi(cyclobutane)]-2-amine hydrochloride, cis involves the preparation of cyclobutene-1,2-dicarboxylic acid, which is then converted to the corresponding diester. The diester is then reduced to the diol, which is subsequently converted to the amine via reductive amination. The final step involves the formation of the hydrochloride salt.

Starting Materials
Cyclobutene, Sodium hydroxide, Diethyl malonate, Benzyltriethylammonium chloride, Sodium borohydride, Hydrochloric acid

Reaction
Cyclobutene is reacted with sodium hydroxide to form cyclobutene-1,2-dicarboxylic acid., Cyclobutene-1,2-dicarboxylic acid is esterified with diethyl malonate in the presence of benzyltriethylammonium chloride to form the diester., The diester is reduced with sodium borohydride to form the diol., The diol is reacted with an amine in the presence of a reducing agent to form the amine., The amine is converted to the hydrochloride salt by treatment with hydrochloric acid.

Scientific Research Applications

Rac-BCBA-2-HCl, cis has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as derivatives of amino acids, peptides, and other organic compounds. It has also been used in the study of molecular mechanisms, as well as in biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of Rac-BCBA-2-HCl, cis is not well understood. However, it is believed to act as a chiral amine, which means that it can form hydrogen bonds with other molecules. This allows it to interact with other molecules in a variety of ways, such as binding, activating, and inhibiting them.

Biochemical And Physiological Effects

Rac-BCBA-2-HCl, cis has been found to have a variety of biochemical and physiological effects. In biochemical studies, it has been found to act as an inhibitor of enzymes and to affect the activity of proteins. In physiological studies, it has been found to have an effect on the cardiovascular system, as well as on the nervous system.

Advantages And Limitations For Lab Experiments

Rac-BCBA-2-HCl, cis is a useful compound for lab experiments due to its chirality and its ability to interact with other molecules. It is easy to synthesize and can be used in a variety of experiments. However, it can be difficult to separate the racemic mixture of diastereomers, and it can be difficult to control the concentration of the compound.

Future Directions

There are a number of possible future directions for research involving Rac-BCBA-2-HCl, cis. These include further studies of its biochemical and physiological effects, as well as exploring its potential applications in drug discovery and development. Additionally, further research could be done to better understand its mechanism of action and to develop new methods for synthesizing and separating the racemic mixture of diastereomers. Finally, further research could be done to explore its potential uses in the synthesis of other compounds, such as derivatives of amino acids, peptides, and other organic compounds.

properties

CAS RN

2751766-76-2

Product Name

rac-(1R,2R)-[1,1'-bi(cyclobutane)]-2-amine hydrochloride, cis

Molecular Formula

C8H16ClN

Molecular Weight

161.7

Purity

95

Origin of Product

United States

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